molecular formula C22H21NO3 B11144341 4-butyl-7-hydroxy-6-(1H-indol-2-yl)-8-methyl-2H-chromen-2-one

4-butyl-7-hydroxy-6-(1H-indol-2-yl)-8-methyl-2H-chromen-2-one

Cat. No.: B11144341
M. Wt: 347.4 g/mol
InChI Key: WAPPTZODZGTYLB-UHFFFAOYSA-N
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Description

4-butyl-7-hydroxy-6-(1H-indol-2-yl)-8-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an indole moiety and a chromen-2-one core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-7-hydroxy-6-(1H-indol-2-yl)-8-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is the condensation of an appropriate indole derivative with a chromen-2-one precursor under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-butyl-7-hydroxy-6-(1H-indol-2-yl)-8-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The indole and chromen-2-one moieties can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-butyl-7-hydroxy-6-(1H-indol-2-yl)-8-methyl-2H-chromen-2-one would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity. The indole moiety might interact with specific binding sites, while the chromen-2-one core could influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined indole and chromen-2-one structure, which may confer distinct biological properties and reactivity compared to other compounds.

Properties

Molecular Formula

C22H21NO3

Molecular Weight

347.4 g/mol

IUPAC Name

4-butyl-7-hydroxy-6-(1H-indol-2-yl)-8-methylchromen-2-one

InChI

InChI=1S/C22H21NO3/c1-3-4-7-14-11-20(24)26-22-13(2)21(25)17(12-16(14)22)19-10-15-8-5-6-9-18(15)23-19/h5-6,8-12,23,25H,3-4,7H2,1-2H3

InChI Key

WAPPTZODZGTYLB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C(C(=C(C=C12)C3=CC4=CC=CC=C4N3)O)C

Origin of Product

United States

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